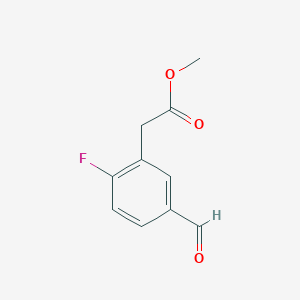

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

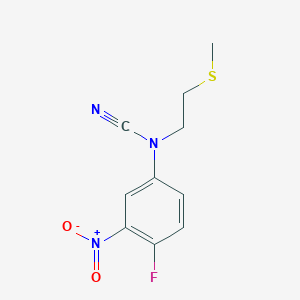

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FMDTD) is a synthetic compound with potential applications in scientific research. FMDTD is most commonly used in organic synthesis and as a reagent for the synthesis of other compounds. It is a versatile compound with a wide range of applications in the laboratory.

Mécanisme D'action

Target of Action

The compound 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is structurally similar to Linzagolix , a known Gonadotropin-Releasing Hormone (GnRH) antagonist . The primary target of this compound is likely the GnRH receptor , which plays a crucial role in the regulation of the reproductive system .

Mode of Action

As a GnRH antagonist, this compound would bind to the GnRH receptor and block its activation . This prevents the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), which in turn inhibits the production of sex hormones including estrogens, progesterone, and androgens .

Biochemical Pathways

The GnRH pathway is a key regulator of the reproductive system. By blocking the GnRH receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the production of sex hormones . This can have downstream effects on various processes regulated by these hormones, such as the menstrual cycle in women .

Pharmacokinetics

The elimination half-life of Linzagolix is approximately 15 hours , suggesting that this compound may also have a similar pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action would be a decrease in the levels of sex hormones in the body . This could potentially lead to a reduction in symptoms associated with conditions like uterine fibroids and endometriosis, which are often exacerbated by high levels of these hormones .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments include its low cost and its ability to be used in a wide range of reactions. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments is its toxicity. 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly toxic compound and should be handled with extreme caution.

Orientations Futures

The potential future directions for the use of 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research include its use as a reagent in the synthesis of other compounds, its use as a catalyst in organic synthesis, its use as a ligand in coordination chemistry, and its use as a reagent in the synthesis of polymers. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may have potential applications in drug discovery, as its anti-inflammatory effect has been demonstrated in animal models. Furthermore, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may have potential applications in the development of new materials and in the development of new catalysts.

Méthodes De Synthèse

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using two methods: the Wittig reaction and the Grignard reaction. The Wittig reaction is a nucleophilic addition reaction in which a phosphonium salt reacts with an aldehyde or ketone to form an alkene. The Grignard reaction is a nucleophilic addition reaction in which a Grignard reagent reacts with an aldehyde or ketone to form an alcohol. In both cases, the reaction of 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with the aldehyde or ketone results in the formation of the desired product.

Applications De Recherche Scientifique

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as peptides, proteins, and carbohydrates. It has also been used in the synthesis of small molecules, such as drugs and other bioactive compounds. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of polymers.

Propriétés

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGFGOBGKWJERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781233.png)

![4-methoxybenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone](/img/structure/B2781242.png)

![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B2781244.png)